molecular formula C25H21FN2O5 B4943910 methyl 4-({3-(4-fluorophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate

methyl 4-({3-(4-fluorophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate

Cat. No. B4943910
M. Wt: 448.4 g/mol
InChI Key: ZMSOPGDTAGQGOG-RCCKNPSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({3-(4-fluorophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate, commonly known as FMBA, is a chemical compound that has been studied extensively for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of FMBA is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and inflammation. FMBA has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
FMBA has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. FMBA has also been shown to inhibit the production of pro-inflammatory cytokines, which may make it a useful anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

FMBA has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. FMBA is also stable and can be stored for long periods of time. However, there are also limitations to its use. FMBA is not very soluble in water, which can make it difficult to work with. It is also relatively expensive compared to other compounds that are commonly used in lab experiments.

Future Directions

There are several future directions for the study of FMBA. One area of research is the development of more efficient synthesis methods for FMBA. Another area of research is the investigation of the potential use of FMBA as a therapeutic agent for cancer and inflammation. Additionally, the potential use of FMBA as a tool for studying the PI3K/Akt/mTOR and NF-κB pathways could be explored further.

Synthesis Methods

FMBA can be synthesized using a variety of methods, including the reaction of 4-aminobenzoic acid with 4-fluorophenylacetic acid, followed by the reaction with 2-methoxybenzoyl chloride and acryloyl chloride. The resulting product is then treated with methyl iodide to yield FMBA.

Scientific Research Applications

FMBA has been studied for its potential applications in the field of cancer research. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. FMBA has also been investigated for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

methyl 4-[[(E)-3-(4-fluorophenyl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O5/c1-32-22-6-4-3-5-20(22)23(29)28-21(15-16-7-11-18(26)12-8-16)24(30)27-19-13-9-17(10-14-19)25(31)33-2/h3-15H,1-2H3,(H,27,30)(H,28,29)/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSOPGDTAGQGOG-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=CC2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)N/C(=C/C2=CC=C(C=C2)F)/C(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(2E)-3-(4-fluorophenyl)-2-[(2-methoxyphenyl)formamido]prop-2-enamido]benzoate

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